molecular formula C7H16N2O B1472594 2-(Ethoxymethyl)pyrrolidin-1-amine CAS No. 2097978-75-9

2-(Ethoxymethyl)pyrrolidin-1-amine

Cat. No. B1472594
CAS RN: 2097978-75-9
M. Wt: 144.21 g/mol
InChI Key: SSMFAKYACJEROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethoxymethyl)pyrrolidin-1-amine (EMPA) is a compound that has been the subject of much scientific research and is used in a variety of laboratory experiments. EMPA is an amine, a type of organic compound found in nature and produced synthetically in laboratories. It is a colorless and odorless liquid with a boiling point of approximately 140°C and a melting point of approximately -50°C. EMPA has been found to have a variety of applications in scientific research, such as in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrolidines, like 2-(Ethoxymethyl)pyrrolidin-1-amine, are a part of the pyrrole family, which are key structural subunits in significant biological molecules such as heme and chlorophyll. These derivatives have varied applications including in the synthesis of hydroxypyrroles, aldehydes, ketones, acids, esters, and other forms, with uses ranging from intermediates to solvents and wetting agents with low toxicity (Anderson & Liu, 2000).

Microwave-initiated Hydroamination

2-(Ethoxymethyl)pyrrolidin-1-amine is used in microwave-initiated hydroamination processes. This technique significantly accelerates the reaction between amines and carbonyl-containing compounds, resulting in various isomeric diamines. This method increases the regioselectivity of the reaction, proving to be more efficient than traditional methods (Keiko, Verochkina, & Larina, 2011).

Bioactive Tetramic Acid Derivatives

Tetramic acid derivatives, synthesized from pyrrolidines, show promising bioactivities, including herbicidal, fungicidal, insecticidal, and antitumor properties. These derivatives demonstrate the potential for developing new pharmaceuticals and agricultural chemicals (Liu et al., 2014).

Synthesis of Quinolone Antibacterials

Pyrrolidines are integral in synthesizing quinolone antibacterials. Through stereoisomeric separation and chemical modification of pyrrolidines, researchers develop various quinolone antibacterials, highlighting their importance in antibiotic research (Schroeder et al., 1992).

Catalysis and Synthesis

Pyrrolidines are used in catalytic processes and organic synthesis. For example, they are employed in the synthesis of functionalized 2-pyrrolidinones and as ligands in metal-catalyzed reactions, demonstrating their versatility in organic chemistry and catalysis (Gao, Sun, & Yan, 2013).

properties

IUPAC Name

2-(ethoxymethyl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-2-10-6-7-4-3-5-9(7)8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMFAKYACJEROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxymethyl)pyrrolidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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